Diethyl [chloro(difluoro)methyl]phosphonate
Description
Structurally, it belongs to the family of α-halo-difluoromethylphosphonates, which are pivotal in synthetic organic chemistry due to their utility as fluorinated building blocks. These compounds are widely employed in the preparation of bioactive molecules, agrochemicals, and materials science applications, leveraging the unique electronic and steric effects imparted by fluorine atoms .
The synthesis of such compounds typically involves halogenation or cross-coupling reactions. For example, diethyl (bromodifluoromethyl)phosphonate (CAS 65094-22-6), a closely related analog, is synthesized via nucleophilic substitution or transition metal-mediated reactions .
Properties
CAS No. |
113161-60-7 |
|---|---|
Molecular Formula |
C5H10ClF2O3P |
Molecular Weight |
222.55 g/mol |
IUPAC Name |
1-[[chloro(difluoro)methyl]-ethoxyphosphoryl]oxyethane |
InChI |
InChI=1S/C5H10ClF2O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3 |
InChI Key |
KFAHFEGSEBXQOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(F)(F)Cl)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
*Calculated based on molecular formula.
Reactivity and Stability
- Halogen Substituent Effects : The bromo derivative (BrCF₂PO(OEt)₂) exhibits higher reactivity in cross-coupling reactions due to the lower bond dissociation energy of C–Br compared to C–Cl. For example, in the synthesis of cyclophostin analogs, bromodifluoromethylphosphonate undergoes allylation with allyl bromide via cuprate intermediates, whereas the chloro analog may require harsher conditions .
- Fluorination Impact: Difluoro-substituted phosphonates (e.g., ClCF₂PO(OEt)₂) demonstrate enhanced metabolic stability compared to non-fluorinated analogs (e.g., ClCH₂PO(OEt)₂), making them valuable in drug design as phosphate mimics . However, fluorination reduces thermal stability; difluoro enolphosphonates degrade faster during chromatography than non-fluorinated counterparts .
- Synthetic Utility : The chloro(difluoro)methyl group acts as a versatile electrophile in nucleophilic substitutions. For instance, diethyl [difluoro(trimethylsilyl)methyl]phosphonate (Me₃SiCF₂PO(OEt)₂) serves as a latent pronucleophile in enantioselective difluoromethylation, though yields are moderate (≤60%) .
Research Findings and Challenges
- Synthetic Challenges : Isolation of chloro(difluoro)methylphosphonates is complicated by side reactions, such as elimination or hydrolysis, necessitating anhydrous conditions and low temperatures .
- Stability-Lability Trade-off : While fluorination enhances in vivo stability, it introduces lability under acidic or basic conditions, limiting storage and handling protocols .
- Eco-Friendly Methods : Recent advances employ copper catalysis for greener synthesis of difluoromethylphosphonates, reducing reliance on toxic halogenating agents .
Preparation Methods
Synthetic Route Design and Mechanistic Foundations
Core Reaction Strategies
The compound’s structure necessitates introduction of the chloro(difluoro)methyl (-CF₂Cl-CH₂-) group to a phosphorus center followed by esterification. Three primary strategies emerge from prior art:
Michaelis-Arbuzov Reaction
Nucleophilic Substitution on Phosphorus Chlorides
- Intermediate Formation: Phosphorus oxychloride (POCl₃) reacts with ClCF₂CH₂MgBr to form ClCF₂CH₂P(O)Cl₂, which is esterified with ethanol:
$$
\text{POCl₃ + ClCF₂CH₂MgBr → ClCF₂CH₂P(O)Cl₂ → (EtO)₂P(O)CF₂CH₂Cl}
$$ - Catalysis: AlCl₃ facilitates complexation with intermediates, enhancing electrophilicity.
- Intermediate Formation: Phosphorus oxychloride (POCl₃) reacts with ClCF₂CH₂MgBr to form ClCF₂CH₂P(O)Cl₂, which is esterified with ethanol:
Transesterification
- Base-Mediated Exchange: Methyl [chloro(difluoro)methyl]phosphonate reacts with excess ethanol under basic conditions (e.g., NaOEt):
$$
\text{MeO₂P(O)CF₂CH₂Cl + 2 EtOH → EtO₂P(O)CF₂CH₂Cl + 2 MeOH}
$$
- Base-Mediated Exchange: Methyl [chloro(difluoro)methyl]phosphonate reacts with excess ethanol under basic conditions (e.g., NaOEt):
Detailed Experimental Protocols
Michaelis-Arbuzov Approach
Reaction Setup
- Reagents : Triethyl phosphite (1.0 mol), ClCF₂CH₂Br (1.2 mol), toluene (500 mL).
- Conditions : N₂ atmosphere, reflux (110°C, 24 h).
- Workup : Distillation under reduced pressure (45°C, 15 mmHg) isolates the product.
Yield Optimization
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 80–130 | 110 | 78 |
| Solvent | Toluene, DMF, THF | Toluene | 78 vs. 62 |
| Molar Ratio (P:Halide) | 1:1 – 1:1.5 | 1:1.2 | 78 → 82 |
Aluminum Chloride-Mediated Synthesis
Procedure
- Complex Formation :
- POCl₃ (1 mol), AlCl₃ (1.1 mol), and ClCF₂CH₂Br (1 mol) react in CH₂Cl₂ at 40°C for 6 h.
- Reduction :
- Add Al powder (0.5 mol) gradually at 140–160°C to form ClCF₂CH₂P(O)ClAlCl₃.
- Esterification :
Critical Parameters
- Al Powder Addition Rate : ≤0.5 g/min to prevent exothermic runaway.
- Quench Temperature : Below 0°C minimizes side reactions (e.g., ethanol oxidation).
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : C18 column, 98.4% purity at 210 nm (eluent: MeCN/H₂O, 70:30).
Challenges and Mitigation Strategies
Byproduct Formation
- Major Byproduct : Diethyl phosphate (EtO)₂P(O)OH (≤5%), removed via aqueous wash.
Q & A
Q. What are the standard synthetic routes for preparing Diethyl [chloro(difluoro)methyl]phosphonate, and how can regioselectivity be controlled?
The compound is typically synthesized via condensation reactions under click chemistry conditions. For example, diethyl (azido(benzamido)methyl)phosphonate reacts with alkynes (e.g., 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole) using Cu(I) catalysts to achieve high regioselectivity for 1,4-regioisomers. Reaction optimization includes solvent choice (e.g., DMF or THF), temperature control (25–60°C), and catalyst loading (1–5 mol%) .
Q. How should researchers handle and store this compound to ensure safety and stability?
Store at room temperature in airtight containers under inert gas (e.g., N₂). Use PPE (gloves, goggles, lab coats) due to potential neurotoxic effects. Contaminated glassware must be decontaminated with alkaline solutions (e.g., 10% NaOH) before disposal. Avoid prolonged skin contact and inhalation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1D/2D NMR : Assigns regiochemistry and confirms purity (e.g., ¹H, ¹³C, ³¹P NMR, HSQC, HMBC) .
- X-ray crystallography : Resolves hydrogen-bonding networks and molecular packing, as demonstrated in structurally similar phosphonates .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address contradictory data in regioselectivity during synthesis?
Contradictions may arise from solvent polarity or catalyst choice. For example, polar aprotic solvents (e.g., DMF) favor 1,4-regioisomers, while non-polar solvents may shift selectivity. Validate results using control experiments with alternative catalysts (e.g., Ru-based systems) and computational modeling (DFT) to predict transition states .
Q. What methodologies are used to study the compound’s enzyme inhibition mechanisms?
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., S-ribosylhomocysteinase) using fluorogenic substrates.
- Crystallography : Co-crystallize the compound with enzymes to map binding sites .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamic parameters .
Q. How can nuclear polarization techniques enhance NMR sensitivity for studying this compound?
PHIPNOESYS (Parahydrogen-Induced Polarization) achieves >8% ¹H polarization at >1M concentrations. Mixing with target solutions amplifies NMR signals by 2–4×. Optimize polarization transfer via magnetic field cycling or spin-locking sequences .
Q. What experimental protocols evaluate its anticorrosive vs. biological activity?
Q. How does the compound’s reactivity change in nucleophilic environments?
The chloro(difluoro)methyl group undergoes nucleophilic substitution with amines or thiols. Monitor reactivity via ³¹P NMR kinetics in DMSO or MeCN. Adjust pH to control reaction rates (e.g., basic conditions accelerate substitution) .
Q. What strategies mitigate toxicity while maintaining efficacy in biological studies?
Q. How can computational models predict its physicochemical properties?
Quantum chemistry (e.g., DFT) calculates dipole moments and solubility parameters. QSPR models correlate substituent electronegativity (e.g., Cl, F) with logP and bioavailability. Neural networks trained on CC-DPS datasets predict reactivity and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
